(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone
Description
This compound features a benzodioxole moiety linked to a cyclopropane ring, which is further connected to a piperazine backbone. The 2-fluorophenyl methanone group introduces steric and electronic effects due to the ortho-fluorine substituent.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2-fluorobenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c23-18-4-2-1-3-15(18)21(26)24-7-9-25(10-8-24)22(27)17-12-16(17)14-5-6-19-20(11-14)29-13-28-19/h1-6,11,16-17H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIINBINWINXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Cyclopropanation: The benzo[d][1,3]dioxole derivative is then subjected to cyclopropanation using diazomethane or similar reagents.
Piperazine Introduction: The cyclopropane intermediate is reacted with piperazine under controlled conditions.
Fluorophenyl Methanone Addition: Finally, the compound is completed by introducing the 2-fluorophenyl methanone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
Oxidation: Products include benzoquinones and other oxidized derivatives.
Reduction: Alcohol derivatives are the major products.
Substitution: Various substituted piperazine derivatives can be formed.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can enhance the inhibitory activity against various cancer cell lines. The incorporation of a benzo[d][1,3]dioxole moiety has been linked to increased potency against specific cancer types due to its ability to interact with DNA and inhibit topoisomerase enzymes .
Neuropharmacological Effects
The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on serotonin receptors, indicating possible use as antidepressants or anxiolytics. The piperazine ring is known for its ability to modulate neurotransmitter systems, making it a suitable candidate for further exploration in treating mood disorders .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of Cyclopropane Derivative : The cyclopropane moiety can be synthesized via cyclopropanation reactions involving suitable precursors.
- Piperazine Coupling : The next step involves coupling the cyclopropane derivative with piperazine through acylation reactions.
- Final Assembly : The final product is obtained by attaching the benzo[d][1,3]dioxole and fluorophenyl groups through nucleophilic substitution or electrophilic aromatic substitution methods.
Enzyme Inhibition
Studies have demonstrated that compounds related to this compound can act as inhibitors of specific enzymes such as PARP (Poly ADP-ribose polymerase), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Transport Modulation
Research has also identified potential applications in modulating ATP-binding cassette transporters, which are critical in drug absorption and resistance mechanisms in cancer therapy. Compounds designed with similar frameworks have been shown to enhance the efficacy of anticancer drugs by inhibiting these transporters .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Research Findings and Structural Insights
- Cyclopropane vs. Flexible Linkers : The cyclopropane in the target compound confers conformational rigidity, which is absent in analogs like the benzoyl-piperazine derivative . This rigidity may improve binding to rigid enzyme active sites, as seen in protease inhibitors .
- Replacing fluorine with chlorine (as in ) increases lipophilicity (ClogP ≈ 3.5 vs. F ≈ 2.8), which may enhance membrane permeability but raise toxicity risks.
- Piperazine Modifications :
- The benzodioxole-methyl-piperazine analog uses a methylene linker, increasing rotational freedom versus the cyclopropanecarbonyl bridge. This could reduce binding affinity in constrained environments.
Biological Activity
The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological effects, and a cyclopropane ring that may influence its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Anticancer Activity : Studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antidepressant Effects : The piperazine ring is frequently associated with neuroactive properties. Research suggests that modifications in this region can enhance serotonin receptor affinity, potentially leading to antidepressant effects.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Substituent Variations : The introduction of different substituents on the piperazine or phenyl rings can significantly alter the binding affinity to target receptors. For example, fluorination at specific positions has been shown to enhance potency against certain biological targets.
- Cyclopropane Influence : The cyclopropane moiety may contribute to the rigidity and spatial orientation of the molecule, affecting its interaction with biological targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A recent study evaluated a series of benzo[d][1,3]dioxole derivatives for their cytotoxicity against breast cancer cells. The results indicated that compounds with a piperazine linkage exhibited enhanced cytotoxicity compared to those without it .
- Neuropharmacological Assessment : In a behavioral study assessing antidepressant-like effects in rodents, a related piperazine compound showed significant reductions in immobility time during forced swim tests, suggesting potential efficacy in treating depression .
Research Findings
Research has shown that:
- Compounds featuring the benzo[d][1,3]dioxole scaffold often possess antioxidant properties, which may contribute to their overall therapeutic potential .
- Molecular docking studies have provided insights into the binding modes of these compounds at various receptors, indicating favorable interactions that could be exploited for drug design .
Q & A
Q. What are the optimal synthetic routes for preparing (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone, and how can yield be maximized?
Methodological Answer:
- Coupling Reactions : Utilize nucleophilic acyl substitution or amide coupling (e.g., EDCI/HOBt) for attaching the cyclopropanecarbonyl group to the piperazine moiety. Evidence from analogous compounds shows yields >75% when using CHCl3/MeOH solvent systems .
- Cyclopropanation : Optimize cyclopropane ring formation via [2+1] cycloaddition using diazo compounds or transition metal catalysis. Monitor reaction progress via TLC with n-hexane/EtOAC (5:5) eluent .
- Purification : Employ column chromatography (silica gel) with gradient elution (hexane/EtOAc or CHCl3/MeOH) to isolate the product. HPLC (C18 column, methanol/buffer mobile phase) confirms purity >95% .
Q. How should researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Analysis : Compare experimental ¹H/¹³C-NMR shifts to calculated values (e.g., using ACD/Labs software). For example, the benzo[d][1,3]dioxol-5-yl group should show characteristic aromatic protons at δ 6.7–7.1 ppm and methylenedioxy carbons at δ 100–102 ppm .
- HPLC-MS : Use reverse-phase HPLC (254 nm detection) with a C18 column and methanol/water (65:35) mobile phase. Retention times between 13–15 minutes and molecular ion peaks ([M+H]⁺) matching theoretical m/z values confirm identity .
- Elemental Analysis : Address discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3% tolerance) by cross-validating with combustion analysis or high-resolution mass spectrometry .
Q. What safety protocols are critical when handling this compound, given its structural complexity?
Methodological Answer:
- Hazard Mitigation : Follow GHS codes P201 (obtain specialized handling instructions) and P210 (avoid ignition sources). Use fume hoods for synthesis and PPE (gloves, goggles) during handling .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyclopropane or piperazine moieties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor binding affinity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., GPCRs) using software like Schrödinger Suite. Parameterize the cyclopropane ring’s strain energy and fluorine’s electronegativity effects .
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. The 2-fluorophenyl group may enhance metabolic stability .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?
Methodological Answer:
- Dose-Response Refinement : Conduct repeated assays (e.g., IC₅₀ determination) using orthogonal methods (fluorescence polarization vs. radiometric assays) to rule out false positives .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended interactions with non-target proteins .
Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?
Methodological Answer:
- Analog Synthesis : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) substituents. Compare bioactivity using standardized assays (e.g., kinase inhibition) .
- Piperazine Modifications : Introduce methyl or isopropyl groups to the piperazine nitrogen to assess steric effects on receptor binding. Monitor conformational changes via X-ray crystallography .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Rodent Models : Use transgenic mice expressing humanized targets (e.g., 5-HT receptors) for pharmacokinetic studies. Administer doses via IV/oral routes and measure plasma half-life using LC-MS/MS .
- Toxicity Profiling : Conduct acute toxicity studies (OECD 423) with endpoints including organ histopathology and serum biomarkers (ALT, creatinine) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in elemental analysis results for this compound?
Methodological Answer:
- Error Source Identification : Check for incomplete combustion (low carbon values) or hygroscopicity (elevated hydrogen). Repeat analysis under controlled humidity and use Karl Fischer titration for moisture correction .
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) data to confirm molecular formula. For example, a ±2 ppm mass accuracy ensures reliable validation .
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use bootstrapping (1000 iterations) to estimate confidence intervals .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points. Replicate experiments in triplicate to ensure reproducibility .
Experimental Design Considerations
Q. How can researchers design robust assays to study this compound’s mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
